Methyl 3-amino-3-(1,3-benzodioxol-5-yl)propanoate hydrochloride

Salt selection Aqueous solubility Formulation

Methyl 3-amino-3-(1,3-benzodioxol-5-yl)propanoate hydrochloride (CAS 1177093-05-8) is a racemic β-amino acid methyl ester hydrochloride salt featuring a 1,3-benzodioxole (methylenedioxyphenyl) aromatic substituent at the β-position. With a molecular weight of 259.69 g/mol (free base: 223.22 g/mol), a melting point of 175–177 °C, and an MDL identifier of MFCD09864841, this compound is supplied as a white to off-white crystalline solid with verified water solubility attributable to its hydrochloride salt form.

Molecular Formula C11H14ClNO4
Molecular Weight 259.68 g/mol
CAS No. 1177093-05-8
Cat. No. B1453530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-3-(1,3-benzodioxol-5-yl)propanoate hydrochloride
CAS1177093-05-8
Molecular FormulaC11H14ClNO4
Molecular Weight259.68 g/mol
Structural Identifiers
SMILESCOC(=O)CC(C1=CC2=C(C=C1)OCO2)N.Cl
InChIInChI=1S/C11H13NO4.ClH/c1-14-11(13)5-8(12)7-2-3-9-10(4-7)16-6-15-9;/h2-4,8H,5-6,12H2,1H3;1H
InChIKeyIVKKOAMWYVPZCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Amino-3-(1,3-benzodioxol-5-yl)propanoate Hydrochloride (CAS 1177093-05-8): Procurement-Relevant Structural and Physicochemical Profile


Methyl 3-amino-3-(1,3-benzodioxol-5-yl)propanoate hydrochloride (CAS 1177093-05-8) is a racemic β-amino acid methyl ester hydrochloride salt featuring a 1,3-benzodioxole (methylenedioxyphenyl) aromatic substituent at the β-position . With a molecular weight of 259.69 g/mol (free base: 223.22 g/mol), a melting point of 175–177 °C, and an MDL identifier of MFCD09864841, this compound is supplied as a white to off-white crystalline solid with verified water solubility attributable to its hydrochloride salt form . It belongs to the 3-amino-3-arylpropionic acid ester class, whose members are recognized as synthetic intermediates for physiologically active peptides and lactam antibiotics, as well as aspartic acid mimetics in medicinal chemistry [1].

Why Generic Substitution of Methyl 3-Amino-3-(1,3-benzodioxol-5-yl)propanoate Hydrochloride Fails: Evidence-Based Differentiation from Ester, Salt, and Scaffold Analogs


In-class analogs of 1177093-05-8—including the free base (CAS 198959-45-4), the ethyl ester hydrochloride (CAS 149498-94-2), the tert-butyl ester (CAS 181517-85-1), and the free carboxylic acid (CAS 723284-85-3)—cannot be freely interchanged without altering critical experimental parameters. The hydrochloride salt form confers aqueous solubility that the free base lacks ; the methyl ester occupies a distinct reactivity niche between the acid-labile tert-butyl ester and the slower-hydrolyzing ethyl ester ; and the benzodioxole-bearing β-amino acid backbone is mechanistically recognized as an aspartic acid mimetic scaffold, a property absent in simple α-amino acid analogs [1]. These differences translate into measurable variations in solubility, melting point, molecular weight, and synthetic handling, all of which directly impact procurement decisions for building-block and medicinal chemistry applications.

Quantitative Differentiation Evidence for Methyl 3-Amino-3-(1,3-benzodioxol-5-yl)propanoate Hydrochloride (CAS 1177093-05-8) vs. Closest Analogs


Hydrochloride Salt vs. Free Base: Molecular Weight and Aqueous Solubility Differentiation

Methyl 3-amino-3-(1,3-benzodioxol-5-yl)propanoate hydrochloride (CAS 1177093-05-8) has a molecular weight of 259.69 g/mol, which is 36.46 g/mol (16.3%) higher than the corresponding free base, Methyl 3-amino-3-(1,3-benzodioxol-5-yl)propanoate (CAS 198959-45-4), at 223.22 g/mol . The hydrochloride salt is documented as 'soluble in water and various organic solvents' and appears as a white to off-white crystalline solid with a defined melting point of 175–177 °C, whereas the free base lacks a reported melting point in vendor specifications, consistent with its non-crystalline nature . The hydrochloride counterion protonates the β-amino group, converting the free amine (pKa ~9–10) into a water-soluble ammonium chloride species, a general principle that typically yields >100-fold enhancement in aqueous solubility relative to the free base form .

Salt selection Aqueous solubility Formulation Building block handling

Methyl Ester vs. Ethyl and tert-Butyl Ester: Steric and Hydrolytic Reactivity Differentiation for Downstream Synthesis

The methyl ester of CAS 1177093-05-8 (MW 259.69 g/mol; methyl -OCH3) provides a distinct reactivity profile compared to its closest ester analogs: the ethyl ester hydrochloride CAS 149498-94-2 (MW 273.71 g/mol; ethyl -OCH2CH3) and the tert-butyl ester CAS 181517-85-1 (MW 265.30 g/mol; tert-butyl -OC(CH3)3) . The methyl ester's smaller steric profile (Taft Es = 0.00 for methyl vs. -0.07 for ethyl vs. -1.54 for tert-butyl) makes it the most reactive toward nucleophilic acyl substitution among the three, while the tert-butyl ester's acid lability (cleaved by TFA or HCl/dioxane) enables orthogonal deprotection strategies not possible with the methyl ester . The molecular weight of the methyl ester HCl salt (259.69) is 14.02 g/mol (5.1%) lower than the ethyl ester HCl (273.71) and 5.61 g/mol (2.1%) lower than the tert-butyl ester (265.30), translating to a higher atom economy per unit mass for the methyl ester in further transformations where the ester is ultimately cleaved .

Ester hydrolysis Protecting group strategy Synthetic intermediate Orthogonal deprotection

Racemic Mixture vs. Enantiopure (R)-Enantiomer: Stereochemical Configuration and Procurement Cost Differentiation

CAS 1177093-05-8 is supplied as the racemic mixture (unspecified stereochemistry at the β-carbon), whereas CAS 2061996-64-1 is the enantiopure (βR)-enantiomer hydrochloride . The racemate has one asymmetric atom (Fsp3 = 0.364) and a computed LogP of 0.643, while the (R)-enantiomer carries the identical molecular formula (C11H14ClNO4) and molecular weight (259.69 g/mol) but provides defined absolute stereochemistry critical for chiral probe or lead optimization campaigns . Procurement pricing reflects this divergence: the racemate (CAS 1177093-05-8) is available at £192.00/50 mg from Fluorochem, whereas the (R)-enantiomer (CAS 2061996-64-1) is typically priced at a premium due to the additional chiral resolution or asymmetric synthesis steps required, consistent with the general principle that enantiopure β-amino acids command 2–10× the cost of their racemic counterparts .

Chirality Enantiomer Racemate Stereoselective synthesis Cost efficiency

β-Amino Acid Scaffold vs. α-Amino Acid Analogs: Proteolytic Stability and Aspartic Acid Mimetic Rationale

The β-amino acid backbone of CAS 1177093-05-8—with the amino group at the β-position relative to the carbonyl—is structurally and functionally distinct from α-amino acid analogs such as 3,4-methylenedioxyphenylalanine (MDOPA) or its methyl ester. 3-Aryl β-amino acids of this class, including benzodioxole-substituted variants, are established aspartic acid mimetics, with the benzodioxole ring serving as a constrained aromatic bioisostere of the carboxylic acid side chain [1]. Critically, β-amino acid-containing peptides demonstrate markedly enhanced proteolytic stability: even a single β-amino acid homologation at a scissile bond substantially reduces cleavage rates by peptidases such as DPP-4, with half-lives extended by orders of magnitude compared to all-α-peptide counterparts [2]. In contrast, α-amino acid-based analogs (e.g., phenylalanine derivatives with benzodioxole substitution at the β-carbon of the side chain) remain fully susceptible to standard proteolytic degradation pathways.

β-Amino acid Proteolytic stability Aspartic acid mimetic Peptidomimetic Metabolic stability

Benzodioxole Pharmacophore: Cytochrome P450 Interaction Liability vs. Dihydrobenzofuran and Other Heterocyclic Analogs

The 1,3-benzodioxole (methylenedioxyphenyl) moiety of CAS 1177093-05-8 is a known pharmacophore capable of both inhibiting and inducing cytochrome P450 enzymes through mechanism-based inactivation involving oxidation of the methylenedioxy carbon to a reactive carbene intermediate that coordinates the heme iron [1]. This property is structurally encoded: the methylenedioxy bridge (-O-CH2-O-) is the critical substructure. In contrast, structurally related dihydrobenzofuran β-amino esters—where the methylenedioxy bridge is replaced by a dihydrofuran oxygen—were explicitly shown not to be potent inhibitors of several human P450 enzymes, providing a direct structural comparator [2]. For procurement decisions, this means the benzodioxole-bearing compound carries a defined P450 interaction potential that must be factored into ADME/PK screening cascades, whereas dihydrobenzofuran or dimethoxyphenyl analogs would present a different (and potentially lower) drug-drug interaction risk profile.

Benzodioxole Cytochrome P450 Drug-drug interaction Methylenedioxyphenyl Metabolic liability

Optimal Research and Industrial Application Scenarios for Methyl 3-Amino-3-(1,3-benzodioxol-5-yl)propanoate Hydrochloride (CAS 1177093-05-8)


Aqueous-Phase Peptide Coupling and Bioconjugation Chemistry

The water-soluble hydrochloride salt form (CAS 1177093-05-8; melting point 175–177 °C; MW 259.69) enables direct dissolution in aqueous buffer systems without organic co-solvents, making it the preferred building block for on-resin or solution-phase amide bond formation where the free base (CAS 198959-45-4) would require DMSO or DMF pre-dissolution. The defined melting point also serves as a batch-to-batch purity checkpoint during incoming quality control .

Aspartic Acid Mimetic Incorporation into Peptidomimetic Lead Series

The 3-aryl β-amino acid scaffold of 1177093-05-8 is structurally validated as an aspartic acid mimetic in integrin antagonist programs, as documented for related benzodioxole β-amino acid systems . The methyl ester permits subsequent saponification to the free carboxylic acid for direct replacement of aspartic acid residues in RGD-mimetic peptide sequences. The benzodioxole ring provides a conformationally constrained aromatic side chain that is not achievable with simple alkyl β-amino acids, offering differentiated SAR exploration space [1].

Cytochrome P450 Structure-Metabolism Relationship (SMR) Probe Synthesis

The intact 1,3-benzodioxole methylenedioxy bridge of CAS 1177093-05-8 makes this compound a suitable core scaffold for synthesizing probe molecules to investigate mechanism-based P450 inactivation. The methyl ester can be selectively hydrolyzed or amidated to generate a series of derivatives for systematic CYP isoform profiling, leveraging the established class-level knowledge that benzodioxoles form reactive carbene intermediates upon P450 oxidation . Parallel procurement of non-benzodioxole β-amino ester controls (e.g., dihydrobenzofuran or dimethoxyphenyl analogs) enables controlled comparative metabolism studies.

Cost-Efficient Racemic Building Block for Early-Stage Library Synthesis

For diversity-oriented synthesis or fragment-based screening libraries where absolute stereochemistry is not yet defined, the racemic CAS 1177093-05-8 provides the complete benzodioxole-β-amino acid scaffold at substantially lower cost than the enantiopure (R)-enantiomer (CAS 2061996-64-1). The 95–98% purity grades available from multiple suppliers (Fluorochem, Bidepharm, Apollo Scientific, CymitQuimica) ensure reproducibility across parallel synthesis campaigns . Chiral resolution or asymmetric synthesis can be deferred to the lead optimization phase, preserving budget for broader chemical space exploration.

Quote Request

Request a Quote for Methyl 3-amino-3-(1,3-benzodioxol-5-yl)propanoate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.